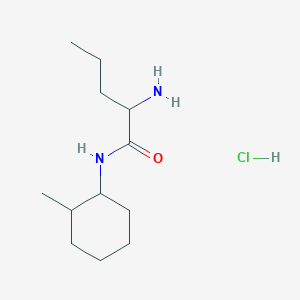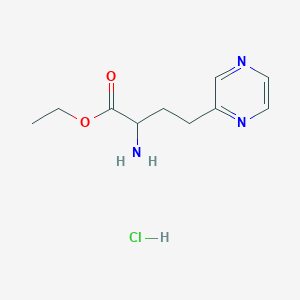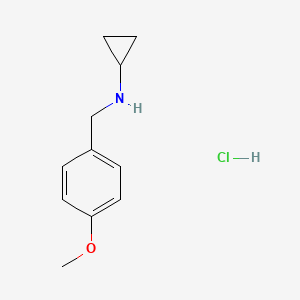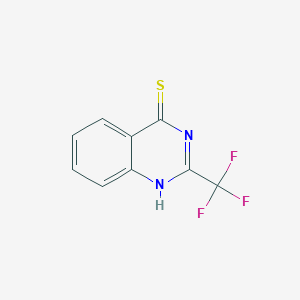![molecular formula C14H15NO3 B2953422 1'-Allylspiro[[1,3]dioxane-2,3'-indolin]-2'-one CAS No. 853751-62-9](/img/structure/B2953422.png)
1'-Allylspiro[[1,3]dioxane-2,3'-indolin]-2'-one
Vue d'ensemble
Description
1’-Allylspiro[[1,3]dioxane-2,3’-indolin]-2’-one is a complex organic compound that features a spirocyclic structure, combining elements of both dioxane and indolinone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1’-Allylspiro[[1,3]dioxane-2,3’-indolin]-2’-one typically involves the formation of the spirocyclic structure through a series of organic reactions. One common method includes the reaction of an indole derivative with an appropriate dioxane precursor under specific conditions. For instance, the Fischer indole synthesis can be employed, where an indole derivative reacts with a ketone in the presence of an acid catalyst .
Industrial Production Methods
While detailed industrial production methods for 1’-Allylspiro[[1,3]dioxane-2,3’-indolin]-2’-one are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
1’-Allylspiro[[1,3]dioxane-2,3’-indolin]-2’-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This includes nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, alkoxide ions) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions typically result in the replacement of one functional group with another, such as halogenation or alkylation products.
Applications De Recherche Scientifique
1’-Allylspiro[[1,3]dioxane-2,3’-indolin]-2’-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research into its pharmacological properties could lead to the development of new drugs or treatments.
Industry: Its chemical properties may be exploited in the development of new materials or industrial processes.
Mécanisme D'action
The mechanism by which 1’-Allylspiro[[1,3]dioxane-2,3’-indolin]-2’-one exerts its effects involves interactions at the molecular level. The compound may target specific enzymes or receptors, influencing biological pathways. For instance, indole derivatives are known to interact with various biological targets, including neurotransmitter receptors and enzymes involved in metabolic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Spiro[1,3-dioxolane-2,3’-indolin]-2’-one: Similar in structure but lacks the allyl group.
Spiro[cyclopropane-1,3’-indolin]-2’-one: Features a cyclopropane ring instead of a dioxane ring.
Indole derivatives: A broad class of compounds with varying substituents on the indole ring.
Uniqueness
1’-Allylspiro[[1,3]dioxane-2,3’-indolin]-2’-one is unique due to its spirocyclic structure, which combines the rigidity of the spiro ring system with the reactivity of the allyl group
Propriétés
IUPAC Name |
1'-prop-2-enylspiro[1,3-dioxane-2,3'-indole]-2'-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-2-8-15-12-7-4-3-6-11(12)14(13(15)16)17-9-5-10-18-14/h2-4,6-7H,1,5,8-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYCROIFSNXZNDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=CC=CC=C2C3(C1=O)OCCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701320452 | |
| Record name | 1'-prop-2-enylspiro[1,3-dioxane-2,3'-indole]-2'-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701320452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
36.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49641796 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
853751-62-9 | |
| Record name | 1'-prop-2-enylspiro[1,3-dioxane-2,3'-indole]-2'-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701320452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(3-fluorobenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2953341.png)

![2-[(2-Amino-2-oxoethyl)amino]acetic acid;hydrochloride](/img/structure/B2953344.png)
![[1-(Methanesulfonylmethyl)cyclobutyl]methanamine hydrochloride](/img/structure/B2953347.png)


![2-{[1-(2-Cyclopropylbenzoyl)piperidin-4-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2953354.png)
![2-chloro-N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-4-nitrobenzamide](/img/structure/B2953355.png)
![N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-N'-(2-methyl-5-nitrophenyl)ethanediamide](/img/structure/B2953356.png)
![7-hydroxy-N-(3-methoxyphenethyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2953357.png)
![4-({1-[(3-methylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}methyl)-N-(propan-2-yl)cyclohexane-1-carboxamide](/img/structure/B2953358.png)
![4-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B2953359.png)
![Ethyl 5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine-1-carboxylate](/img/structure/B2953360.png)

